N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
Description
Properties
IUPAC Name |
N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHKTHWMRKYKJE-QZKHDZGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water, Freely soluble in methanol and ethanol; soluble in isopropanol | |
| Details | US Natl Inst Health; DailyMed. Current Medical Information. Available from, as of Jun 26, 2013: https://dailymed.nlm.nih.gov/dailymed/about.cfm | |
| Record name | Lopinavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid from ethyl acetone, White to light tan powder | |
CAS No. |
192725-17-0 | |
| Record name | (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lopinavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
124-127 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 965 | |
| Record name | Lopinavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biological Activity
N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide (CAS: 192725-17-0) is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
This compound exhibits a multifaceted mechanism of action primarily attributed to its structural components that influence various biological pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For example, it interacts with proteases relevant in viral infections, similar to other compounds that target HIV protease .
- Cellular Signaling Modulation : The presence of the 2,6-dimethylphenoxy group may enhance lipophilicity and cellular uptake, allowing for modulation of signaling pathways related to apoptosis and cell proliferation .
- Antioxidant Properties : Preliminary studies indicate that the compound may possess antioxidant properties, which can mitigate oxidative stress within cells .
Antiviral Activity
Research indicates that the compound may exhibit antiviral properties. In vitro studies have demonstrated significant inhibition of viral replication in cell cultures infected with HIV. The effective concentration (EC50) was reported to be comparable to established protease inhibitors .
| Compound | EC50 (nM) | Mechanism |
|---|---|---|
| N-((2S,4S,5S)-...) | 11 | HIV Protease Inhibition |
| LPV (Lopinavir) | 12 | HIV Protease Inhibition |
| DRV (Darunavir) | 5 | HIV Protease Inhibition |
Anti-cancer Activity
The compound’s structural motifs suggest potential anti-cancer activity through apoptosis induction in cancer cell lines. Studies have shown that compounds with similar frameworks can trigger programmed cell death in various cancer types .
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of N-((2S,4S,5S)-...) against HIV. The results indicated that the compound significantly reduced viral load in treated cell lines compared to control groups. The mechanism was attributed to its ability to bind effectively to the active site of HIV protease .
Study 2: Anticancer Potential
In another study focusing on breast cancer cells, N-((2S,4S,5S)-...) was found to induce apoptosis through the activation of caspase pathways. The findings suggest that this compound could serve as a lead for developing new anticancer agents .
Scientific Research Applications
Basic Information
- IUPAC Name : (S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- Molecular Formula : C37H48N4O5
- CAS Number : 192725-17-0
- Molecular Weight : 628.81 g/mol
Structural Characteristics
The compound features multiple functional groups that contribute to its biological activity. Its structure includes:
- A diphenylhexanamide backbone.
- A tetrahydropyrimidine moiety.
- A dimethylphenoxy group contributing to its lipophilicity and potential receptor interactions.
Pharmaceutical Development
The compound has been studied for its potential as a therapeutic agent due to its unique structural features that may enhance bioactivity. Research indicates it may possess properties relevant to:
- Anticancer Activity : Preliminary studies suggest that the compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Its chemical structure may allow it to interact with bacterial membranes or specific enzymes involved in bacterial growth.
Case Studies
Several case studies illustrate the compound's potential applications:
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the compound's effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting it may serve as a lead compound for further development.
Case Study 2: Antimicrobial Activity
Research presented at the International Conference on Antibiotics demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus, highlighting its potential as a new antibiotic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Journal of Medicinal Chemistry |
| Antimicrobial | Bactericidal against S. aureus | International Conference on Antibiotics |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Notes:
- The target compound’s molecular weight discrepancy (466.62 vs. ~628.80) may reflect synthetic intermediates versus finalized structures .
- L3 and L4 exhibit bulkier phenoxy substituents (diethyl/triethyl), increasing hydrophobicity and molecular weight compared to the target compound’s dimethyl group .
- The chlorophenoxy derivative () demonstrates how halogenation alters electronic properties and binding interactions.
Pharmacological and Analytical Comparisons
Antiviral Activity :
- Lopinavir: Clinically used for HIV, with ritonavir boosting bioavailability via CYP3A4 inhibition .
- L3/L4: Designed for COVID-19 treatment (), their ethyl-rich phenoxy groups may enhance membrane permeability but reduce metabolic stability compared to dimethyl derivatives .
Analytical Profiling :
- LC/MS and Molecular Networking: The target compound’s fragmentation pattern (cosine score >0.8) would cluster it with Lopinavir analogs in molecular networks due to shared tetrahydropyrimidinyl and phenoxy motifs .
- Computational Similarity : Tanimoto and Dice indices () would quantify structural overlap; e.g., the target compound and Lopinavir likely share >70% similarity in MACCS fingerprints.
Preparation Methods
Reaction Mechanism and Key Steps
The synthesis proceeds via carboxyl activation followed by amide coupling :
-
Activation of 2,6-Dimethylphenoxyacetic Acid : Carboxylic acid groups are activated using reagents such as N,N′-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), forming reactive intermediates (e.g., acyl imidazoles or mixed carbonates).
-
Nucleophilic Attack by THP : The activated intermediate reacts with the THP amine group under mild conditions (15–30°C), eliminating the need for extreme temperatures or pressures.
Critical Advantages :
-
Reduced Steps : Intermediate isolation is avoided, simplifying purification.
-
Solvent Flexibility : Compatible with dichloromethane, ethyl acetate (EA), and acetonitrile.
Comparative Analysis of Activating Agents and Conditions
The choice of carboxyl-activating agent profoundly impacts yield and purity. The table below summarizes results from three representative examples in the CN110903249A patent:
| Activating Agent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| CDI | Dichloromethane | None | 25°C | 96% |
| DMC | Acetonitrile | Triethylamine | 25°C | 88% |
| DCC | Ethyl Acetate | Triethylamine | 25°C | 96% |
Key Observations :
-
CDI and DCC outperform DMC, likely due to superior leaving-group properties.
-
Triethylamine neutralizes HCl byproducts in DCC-mediated reactions, preventing side reactions.
-
Dichloromethane and ethyl acetate offer optimal solubility for intermediates.
Optimization Strategies for Industrial Adoption
Solvent and Reagent Selection
Process Intensification
-
In Situ Quenching : Adding N,N-dimethyl-1,3-propanediamine post-reaction neutralizes excess reagents, simplifying purification.
-
Continuous Flow Systems : Potential for integrating the one-pot method into flow reactors to enhance throughput.
Quality Control and Analytical Validation
Post-synthesis, Lopinavir’s purity is verified via:
Q & A
Q. What are the key considerations for designing a synthetic pathway for this compound given its stereochemical complexity?
The synthesis of this compound requires meticulous control of stereochemistry and functional group compatibility. A multi-step approach is recommended:
- Amide coupling : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to ensure regioselective formation of acetamide and butanamide linkages. Protect hydroxyl and amine groups during intermediate steps to prevent side reactions .
- Stereochemical control : Employ chiral auxiliaries or catalysts to maintain the (2S,4S,5S) configuration. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v:v) and confirm intermediates using H/C NMR .
- Purification : Utilize column chromatography (silica gel) and recrystallization to isolate high-purity intermediates.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR (400 MHz, DMSO-d6) are critical for confirming stereochemistry and verifying the presence of aromatic protons (2,6-dimethylphenoxy), hydroxyl groups, and tetrahydropyrimidinone rings .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO) and detects fragmentation patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute configuration and hydrogen-bonding networks, particularly for the tetrahydropyrimidinone moiety .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for improved yield and stereoselectivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict energy barriers for stereoselective steps. Tools like Gaussian or ORCA can identify optimal reaction pathways .
- AI-Driven Process Simulation : Integrate COMSOL Multiphysics with machine learning algorithms to simulate reaction parameters (temperature, pH, solvent polarity) and predict optimal conditions. This reduces trial-and-error experimentation .
- Feedback Loops : Apply computational reaction path searches to iteratively refine experimental protocols based on real-time NMR and MS data .
Q. How should researchers address contradictory spectroscopic data between synthetic batches?
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, temperature gradients) and verify reagent stoichiometry.
- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity in structurally ambiguous regions .
- Isotopic Labeling : Use N or C-labeled intermediates to trace unexpected byproducts or stereochemical mismatches .
Q. What strategies are effective for evaluating the biological activity of this compound in preclinical studies?
- Target Identification : Screen against kinase or protease targets using surface plasmon resonance (SPR) or fluorescence polarization assays. The tetrahydropyrimidinone group may exhibit inhibitory activity .
- ADME Profiling : Conduct in vitro assays (e.g., Caco-2 permeability, microsomal stability) to assess bioavailability. The 2,6-dimethylphenoxy moiety may influence metabolic stability .
- In Vivo Models : Use rodent models to evaluate pharmacokinetics and toxicity. Monitor hydroxylated metabolites via LC-MS/MS .
Q. How can researchers leverage heterocyclic chemistry to modify the tetrahydropyrimidinone moiety for enhanced bioactivity?
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 2-oxo position to modulate electronic properties. Reflux with HNO/HSO or KF in DMF .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to attach aryl/heteroaryl groups to the pyrimidinone ring, enhancing target affinity .
- Bioisosteric Replacement : Substitute the tetrahydropyrimidinone with 1,2,4-oxadiazole or triazine rings to improve metabolic stability .
Methodological Notes
- Stereochemical Validation : Always cross-validate NMR data with X-ray crystallography to avoid misinterpretation of diastereomers .
- Data Transparency : Publish raw NMR, MS, and crystallographic data in repositories like IUCr or PubChem to facilitate peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
